4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
Description
Molecular Geometry and Tautomeric Behavior
The molecular geometry of this compound is characterized by a five-membered 1,2,4-triazole ring system that serves as the central heterocyclic core. The triazole ring contains three nitrogen atoms positioned at the 1, 2, and 4 positions, with all atoms in the ring exhibiting sp2 hybridization and contributing to a delocalized π-electron system that confers aromatic stability. The compound features an amino group at the 4-position of the triazole ring and a thiol group at the 3-position, creating multiple sites for potential hydrogen bonding and chemical reactivity.
The most significant structural feature of this compound is its capacity for thiol-thione tautomerism, a phenomenon extensively documented in 1,2,4-triazole derivatives containing sulfur functionality. Density functional theory calculations performed on related triazole-3-thiol compounds demonstrate that these molecules can exist in two primary tautomeric forms: the thiol form (4H-1,2,4-triazole-3-thiol) and the thione form (1H-1,2,4-triazole-3-thione). Computational studies using various levels of theory, including B3LYP and MP2 methods, consistently indicate that the thione form represents the thermodynamically more stable tautomer in the gas phase.
The tautomeric equilibrium involves the migration of a hydrogen atom from the sulfur atom to the nitrogen atom at position 1 or 2 of the triazole ring. Quantum chemical investigations reveal that the energy barrier for this proton transfer process is relatively low, allowing for facile interconversion between tautomeric forms under appropriate conditions. The presence of the 2-(3,4,5-trimethoxyphenyl)ethyl substituent at the 5-position of the triazole ring introduces additional conformational complexity through rotation about the ethylene bridge connecting the triazole and phenyl moieties.
Experimental evidence for tautomeric behavior in similar triazole-3-thiol compounds has been obtained through nuclear magnetic resonance spectroscopy and infrared spectroscopy. High-performance liquid chromatography coupled with mass spectrometry has proven particularly effective for discriminating between thiol and thione tautomers, with different retention times and fragmentation patterns observed for each form. The 3,4,5-trimethoxyphenyl substituent, with its electron-donating methoxy groups, may influence the tautomeric equilibrium by stabilizing specific charge distributions within the molecule.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of related 1,2,4-triazole derivatives containing trimethoxyphenyl substituents provides valuable insights into the solid-state structure and intermolecular interactions of compounds in this family. Crystal structure determination of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole reveals important structural parameters that can be extrapolated to understand the behavior of this compound.
The crystal structure analysis demonstrates that the central triazole ring adopts a planar conformation, with all ring atoms lying essentially in the same plane. The dihedral angles between the triazole ring and the trimethoxyphenyl ring planes in related compounds range from 34.31 degrees to 45.03 degrees, indicating significant deviation from coplanarity. This non-planar arrangement arises from steric interactions between the bulky trimethoxyphenyl substituents and minimizes unfavorable contacts while optimizing intermolecular packing in the crystal lattice.
Intermolecular hydrogen bonding plays a crucial role in crystal packing, with nitrogen atoms in the triazole ring serving as hydrogen bond acceptors and amino or thiol groups acting as donors. The crystal structure of related compounds shows the formation of centrosymmetric dimers through N-H···O and O-H···N hydrogen bonds, creating stable supramolecular assemblies. The presence of multiple methoxy groups in the trimethoxyphenyl substituent provides additional opportunities for weak intermolecular interactions, including C-H···O contacts that contribute to crystal stability.
Conformational analysis reveals that the ethylene bridge connecting the triazole ring to the trimethoxyphenyl group in this compound introduces rotational flexibility. The preferred conformation depends on the balance between intramolecular interactions, such as potential π-π stacking between the aromatic systems, and steric repulsion between substituents. Computational studies suggest that extended conformations, where the phenyl ring is positioned away from the triazole core, are generally favored to minimize steric hindrance.
The following table summarizes key crystallographic parameters observed in related trimethoxyphenyl-triazole compounds:
| Parameter | Value Range | Reference Compound |
|---|---|---|
| Triazole Ring Planarity | ±0.02 Å | 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole |
| Dihedral Angle (Triazole-Phenyl) | 34.31° - 45.03° | 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole |
| Intermolecular H-bond Distance | 2.8 - 3.2 Å | Various triazole derivatives |
| Crystal Density | 1.3 - 1.5 g/cm³ | Typical for triazole compounds |
Comparative Analysis with Related 1,2,4-Triazole Derivatives
Comparative structural analysis with related 1,2,4-triazole-3-thiol derivatives reveals important structure-activity relationships and provides context for understanding the unique features of this compound. The systematic comparison includes compounds with varying substituent patterns, allowing for assessment of electronic and steric effects on molecular structure and properties.
4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, which lacks the ethylene bridge present in the target compound, serves as an important structural analog. This compound has molecular formula C11H14N4O3S and molecular weight 282.32 grams per mole, making it significantly smaller than the target molecule. The absence of the ethylene linker results in direct attachment of the trimethoxyphenyl group to the triazole ring, creating a more rigid molecular framework with reduced conformational flexibility.
The electronic properties of the trimethoxyphenyl substituent significantly influence the behavior of these compounds. The three methoxy groups positioned at the 3, 4, and 5 positions of the phenyl ring create a highly electron-rich aromatic system that can participate in π-π interactions and influence the electron density distribution within the triazole core. Comparative studies with compounds bearing different aromatic substituents, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, demonstrate that electron-donating groups enhance the nucleophilicity of the amino and thiol functionalities.
The presence of the ethylene bridge in this compound introduces conformational flexibility that distinguishes it from directly substituted analogs. This structural feature allows for greater spatial separation between the triazole core and the bulky trimethoxyphenyl group, potentially reducing steric hindrance and enabling access to conformations unavailable to more rigid analogs. The ethylene linker also provides additional sites for potential intermolecular interactions and may influence the compound's solubility and biological activity profiles.
Tautomeric behavior varies among different triazole-3-thiol derivatives depending on the nature and position of substituents. Compounds with electron-withdrawing groups tend to favor the thiol form, while electron-donating substituents stabilize the thione tautomer. The 3,4,5-trimethoxyphenyl group, being strongly electron-donating, is expected to shift the tautomeric equilibrium toward the thione form in this compound.
The following comparative table illustrates key structural differences among related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C13H18N4O3S | 310.37 g/mol | Ethylene bridge, three methoxy groups |
| 4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | C11H14N4O3S | 282.32 g/mol | Direct phenyl attachment, three methoxy groups |
| 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol | C4H8N4S | 144.20 g/mol | Simple alkyl substituent, no aromatic system |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C8H8N4S | 192.24 g/mol | Unsubstituted phenyl group |
Spectroscopic analysis reveals that the trimethoxyphenyl substituent significantly influences the nuclear magnetic resonance spectra of these compounds. The methoxy protons typically appear as singlets in the 1H nuclear magnetic resonance spectrum around 3.6-3.9 parts per million, while the aromatic protons of the trimethoxyphenyl ring resonate as singlets around 6.6-6.8 parts per million due to the symmetrical substitution pattern. The ethylene bridge protons in this compound are expected to appear as multiplets in the 2.8-3.2 parts per million region, providing diagnostic signals for structural confirmation.
Infrared spectroscopic analysis of triazole-3-thiol compounds reveals characteristic absorption bands that facilitate structural identification and tautomer discrimination. The thiol S-H stretching vibration typically appears around 2550-2600 wavenumbers, while the thione C=S stretch occurs around 1200-1250 wavenumbers. The amino group N-H stretching vibrations are observed in the 3200-3400 wavenumber region, and the aromatic C=C stretches of the trimethoxyphenyl group appear around 1500-1600 wavenumbers.
Properties
IUPAC Name |
4-amino-3-[2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-18-9-6-8(7-10(19-2)12(9)20-3)4-5-11-15-16-13(21)17(11)14/h6-7H,4-5,14H2,1-3H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYKXZHBYKQHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Core 4-Amino-1,2,4-Triazole-3-Thiol Scaffold
- Step 1: Synthesis of hydrazine derivatives from appropriate precursors, such as esters or hydrazides, via hydrazinolysis.
- Step 2: Reaction of hydrazine derivatives with carbon disulfide (CS₂) in alcoholic potassium hydroxide solutions to form potassium dithiocarbazinate salts .
- Step 3: Cyclization of these salts with hydrazine hydrate under reflux conditions to form the triazole-3-thiol core .
- The cyclization typically occurs in alkaline media with yields ranging from 65% to 88% .
- The process involves formation of a hydrazine derivative that reacts with CS₂, leading to the formation of dithiocarbazinate intermediates , which cyclize upon treatment with hydrazine hydrate.
Hydrazine derivative + CS₂ → Potassium dithiocarbazinate salt → Cyclization with hydrazine hydrate → 4-Amino-1,2,4-triazole-3-thiol
Incorporation of the Trimethoxyphenyl Moiety
- Step 4: Condensation of the triazole-3-thiol with 3,4,5-trimethoxyphenyl aldehyde or related derivatives to form Schiff bases .
- Step 5: Cyclization of these Schiff bases with thioglycolic acid or analogous thiolating agents to afford the final triazole derivative .
- The condensation typically proceeds under reflux in ethanol with catalytic amounts of acetic acid.
- Yields vary from 52% to 88% , depending on the specific substituents and reaction conditions.
Triazole-3-thiol + 3,4,5-Trimethoxybenzaldehyde → Schiff base → Cyclization with thioglycolic acid → Final compound
Alternative Routes and Variations
- Use of aromatic hydrazides reacting with CS₂ to generate potassium hydrazinecarbodithioate salts , which upon cyclization yield the core heterocycle.
- Reactions of thiosemicarbazides with aldehydes or arylidene derivatives to form triazolidine-3-thiones as precursors.
- These routes often involve refluxing in ethanol or other suitable solvents.
- Yields are generally high, often exceeding 70% , with some reactions reaching 88% .
Data Tables Summarizing Preparation Methods
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hydrazine derivative | CS₂ in alcoholic KOH | Potassium dithiocarbazinate | 65-88 | Formation of dithiocarbazinate salt |
| 2 | Dithiocarbazinate + hydrazine hydrate | Reflux in basic medium | 4-Amino-1,2,4-triazole-3-thiol | 65-88 | Cyclization step |
| 3 | Triazole-3-thiol + aldehyde | Reflux in ethanol | Schiff base | 52-88 | Condensation step |
| 4 | Schiff base + thioglycolic acid | Cyclization | Final compound | Variable | Final heterocycle formation |
Research Findings and Optimization Strategies
- Yield Optimization: Reflux conditions and the use of catalytic acids or bases improve yield and purity.
- Reaction Monitoring: Techniques such as FTIR, NMR, and melting point analysis confirm intermediate and final product formation.
- Purification: Recrystallization from ethanol or other polar solvents is standard.
- The cyclization of hydrazine derivatives with CS₂ is crucial for constructing the heterocyclic core.
- The condensation with aromatic aldehydes introduces the trimethoxyphenyl group efficiently.
- The overall synthesis is modular, allowing for structural variations to optimize biological activity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 4-amino triazoles exhibit antimicrobial properties. In a study evaluating various triazole derivatives, it was found that modifications in the phenyl group significantly influenced their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has shown promise in anticancer research. A case study demonstrated that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways involved in cell survival . The incorporation of trimethoxyphenyl groups enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.
Agricultural Applications
Fungicide Development
Triazole compounds are widely used as fungicides due to their ability to inhibit fungal growth. Research has highlighted that 4-amino triazoles can be effective against various plant pathogens. A field trial showed that formulations containing this compound significantly reduced the incidence of fungal diseases in crops such as wheat and barley .
Plant Growth Regulation
Studies have also suggested that certain triazole derivatives can act as plant growth regulators. They influence hormonal pathways within plants, promoting growth under stress conditions. For instance, a controlled experiment revealed that plants treated with a triazole compound exhibited enhanced root development and increased resistance to drought stress .
Material Science Applications
Synthesis of Novel Polymers
The unique chemical structure of 4-amino triazoles allows for their use in synthesizing novel polymers with enhanced properties. Research has indicated that incorporating these compounds into polymer matrices can improve thermal stability and mechanical strength. A comparative analysis showed that polymers containing triazole units outperformed traditional materials in tensile strength tests .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Bioactivity
Antioxidant Activity :
- Electron-donating groups: Derivatives like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) exhibit enhanced free radical scavenging due to -NH₂ and -SH groups, as demonstrated by DPPH• and ABTS•+ assays .
- Electron-withdrawing groups: Compounds such as 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol () and 5-(4-(trifluoromethyl)phenyl) derivatives () show reduced antioxidant capacity compared to the trimethoxyphenyl analog, highlighting the importance of electron-rich substituents .
Antimicrobial and Antiviral Activity :
- The trimethoxyphenyl derivative forms a platinum(IV) complex with potent activity against Staphylococcus aureus and Escherichia coli (MIC values: 12.5–25 µg/mL) .
Coordination Chemistry and Metal Complex Formation
The parent compound readily forms Schiff bases with aldehydes (e.g., 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde), which act as polydentate ligands for transition metals (Co(II), Ni(II), Cu(II)) .
In contrast, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol () forms less stable complexes due to steric hindrance from the bulky phenoxy group.
Biological Activity
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 1171869-50-3) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 310.37 g/mol. The compound's structure features a triazole ring substituted with an amino group and a methoxyphenyl ethyl side chain.
| Property | Value |
|---|---|
| CAS Number | 1171869-50-3 |
| Molecular Formula | |
| Molecular Weight | 310.37 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-cyclopentadione with 3,4,5-trimethoxybenzaldehyde and malononitrile in the presence of a base under reflux conditions. This method allows for the introduction of various substituents that can enhance biological activity.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. Specifically:
- Cytotoxicity Testing : Compounds similar to this compound have been tested against various cancer cell lines including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The MTT assay demonstrated that these compounds possess selective cytotoxicity towards cancer cells while sparing normal cells .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in cell proliferation and migration. For example, studies have shown that certain derivatives can inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), linking enzyme inhibition to anti-proliferative effects .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been documented:
- In Vitro Studies : Compounds with methoxyphenyl substitutions have shown potent activity against various bacterial strains such as Staphylococcus aureus and Candida species. The presence of the methoxy group appears to enhance antimicrobial efficacy significantly .
Antioxidant and Anti-inflammatory Effects
Triazole derivatives are also recognized for their antioxidant properties:
- Oxidative Stress Reduction : These compounds can scavenge free radicals and reduce oxidative stress in cellular models, contributing to their potential therapeutic applications in inflammatory diseases .
Case Studies
- Cytotoxicity Against Cancer Cells :
- Antibacterial Efficacy :
Q & A
Q. Basic Characterization
- Microelemental Analysis : Confirms stoichiometry of metal complexes (e.g., Ni(II), Cu(II)) .
- FTIR : Identifies functional groups (e.g., N–H stretch at 3200–3400 cm⁻¹, C=S at 650–750 cm⁻¹) .
- UV-Vis Spectroscopy : Detects π→π* transitions in aromatic systems and ligand-to-metal charge transfer in coordination complexes .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement) .
How does the compound behave as a ligand in transition metal complexes, and what applications arise from its coordination chemistry?
Advanced Coordination Chemistry
The triazole-thiol moiety acts as a polydentate ligand, forming stable complexes with Ni(II), Cu(II), and Zn(II) in alcoholic media. Applications include catalytic activity and antimicrobial studies. For example, Cu(II) complexes exhibit enhanced bioactivity due to metal-ligand synergism. Characterization involves molar conductivity measurements and magnetic susceptibility analysis .
What methodologies are used to evaluate the antiradical activity of derivatives, and how do structural modifications influence efficacy?
Advanced Bioactivity Analysis
The DPPH assay quantifies free radical scavenging:
Prepare test compounds in ethanol (1×10⁻³ M to 1×10⁻⁴ M).
Mix with DPPH solution (0.1 mM in ethanol).
Measure absorbance at 517 nm after 30 min.
Key findings:
- The parent compound shows 88.89% scavenging at 1×10⁻³ M, dropping to 53.78% at 1×10⁻⁴ M.
- Substituents like 2-hydroxybenzylidene enhance activity (78.42% at 1×10⁻⁴ M), while 4-fluorobenzylidene reduces it .
How can structural modifications (e.g., Schiff bases) enhance the compound’s pharmacological properties?
Advanced Structural Optimization
Schiff base derivatives are synthesized by condensing the triazole-thiol with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/HCl. These derivatives exhibit improved thermal stability and electrochemical detection capabilities for sulfhydryl compounds . For example, 4-(4-substituted benzylideneamino) analogs show tunable antioxidant and antimicrobial activities .
What computational tools are recommended for crystallographic refinement and structural validation?
Advanced Structural Analysis
Use SHELX programs:
- SHELXL : Refines small-molecule structures against high-resolution data.
- SHELXS/SHELXD : Solves crystal phases via direct methods.
- SHELXPRO : Interfaces for macromolecular applications.
These tools resolve challenges like twinned data and hydrogen-bonding networks, as demonstrated in studies of triazole-thiol derivatives .
What evidence supports the antimicrobial potential of this compound, and how does substituent positioning affect activity?
Advanced Biological Activity
Methoxy groups at the 3,4,5-positions on the phenyl ring correlate with strong antifungal and antibacterial effects. Derivatives with 2,4-dimethoxyphenyl substituents show MIC values <10 µg/mL against Staphylococcus aureus . Structure-activity relationships (SAR) suggest that electron-withdrawing groups enhance membrane disruption .
How can researchers predict and optimize the pharmacokinetic properties of derivatives?
Q. Advanced ADME Profiling
- pKa Prediction : Use computational tools (e.g., ACD/Labs) to estimate acidity (pKa ~0.21±0.10) .
- Solubility : Modify with hydrophilic groups (e.g., acetic acid derivatives) to improve aqueous solubility.
- LogP : Target values <3 for enhanced bioavailability, achievable via alkylthio or glycosyl substitutions .
How should conflicting data on substituent effects (e.g., antiradical activity) be interpreted?
Advanced Data Contradiction Analysis
Contradictions arise from electronic and steric effects:
- 2-Hydroxybenzylidene : Resonance stabilization of radicals increases activity.
- 4-Fluorobenzylidene : Electron-withdrawing fluorine reduces electron donation, lowering efficacy.
Validate via dose-response curves and molecular docking to confirm binding modes .
What high-throughput methods are available for studying crystallographic phases of derivatives?
Advanced Experimental Phasing
SHELXC/D/E pipelines enable rapid phasing of macromolecular complexes. For small molecules, combine with synchrotron radiation (e.g., 0.7 Å resolution) to resolve disorder in trimethoxyphenyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
